molecular formula C16H34O10S B1676799 m-PEG8-Ms CAS No. 477775-57-8

m-PEG8-Ms

カタログ番号: B1676799
CAS番号: 477775-57-8
分子量: 418.5 g/mol
InChIキー: ABSVPRBGVPHWDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M-PEG8-Ms is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The chemical formula of this compound is C16H34O10S . The exact mass is 418.19 and the molecular weight is 418.500 .


Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . The mesyl group in this compound is a good leaving group for nucleophilic substitution reactions .

科学的研究の応用

タンパク質PEG化

m-PEG8-Msは、タンパク質のPEG化に使用されます . PEG化は、タンパク質にポリエチレングリコール(PEG)ポリマー鎖を共有結合で付加するプロセスであり、タンパク質の安定性を向上させ、タンパク質分解からの保護に役立ちます . このプロセスは、タンパク質の生物学的用途における半減期を延長し、免疫原性反応を起こすのを防ぎ、抗原性を低下させたり、潜在的な毒性を軽減したり、溶解性を向上させたり、凝集の可能性を減らしたり、インビトロおよびインビボでの用途における干渉を最小限に抑えることにも役立ちます .

表面PEG化

This compoundは、アミン表面のPEG化に使用できます . このプロセスには、PEG鎖を材料の表面に共有結合で付加することが含まれ、材料の生体適合性を向上させ、タンパク質や細胞の非特異的な結合を減らし、タンパク質吸着に対する耐性を高めることができます .

薬物修飾

This compoundは、薬物化合物に不活性な質量を追加するために使用できます . これは、薬物の溶解性、安定性、および半減期を向上させ、免疫原性と潜在的な毒性を軽減することができます .

タンパク質標識および架橋

This compoundは、タンパク質の標識および架橋に使用できます . This compound中のNHS-エステル基は、第一アミンと反応性があり、タンパク質、ペプチド、および他のアミン含有分子の効率的なPEG化を可能にします .

求核置換反応

This compoundは、求核置換反応の良好な脱離基であるメシル基を含んでいます . この特性は、さまざまな化学合成および修飾プロセスで利用できます .

水性媒体における溶解性の向上

This compoundの親水性PEGスペーサーは、水性媒体における溶解性を向上させることができます . この特性は、化合物の溶解性向上を必要とするさまざまな用途において有利です .

作用機序

Target of Action

m-PEG8-Ms is a PEG-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells . The target protein is the specific protein that the PROTAC molecule is designed to degrade .

Mode of Action

This compound operates by connecting two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . This forms a ternary complex, “target protein-PROTAC-E3 ubiquitin ligase”, which is a crucial biological event in the PROTAC-induced degradation of target proteins . The stability of this ternary complex is more important than the binding strength of the PROTAC molecule to the target protein or E3 ubiquitin ligase .

Biochemical Pathways

The action of this compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . After the PROTAC molecule completes the ubiquitination of a target protein, it can dissociate from the target protein and the E3 ubiquitin ligase, and then proceed to tag another protein .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG linker. The increased hydrophilicity provided by a PEG linker can influence the potency, toxicity, and pharmacokinetics of the ADC . The PEG linker also increases the solubility of the compound in aqueous media .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This degradation can lead to a halt in cell proliferation, or even cell death, when there is a lack of cell cycle proteins or the presence of CDK inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media , which can affect the compound’s action in different physiological environments.

Safety and Hazards

According to the safety data sheet, m-PEG8-Ms should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .

生化学分析

Biochemical Properties

m-PEG8-Ms plays a crucial role in biochemical reactions, particularly in the PEGylation of proteins and peptides. The compound interacts with primary amines on proteins, such as lysines, through its N-hydroxysuccinimide (NHS) ester group. This interaction results in the formation of stable amide bonds, enhancing the stability, solubility, and bioavailability of the modified proteins . Additionally, this compound reduces the immunogenicity and aggregation tendency of proteins, making it a preferred reagent in biopharmaceutical applications .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides. The PEGylation process can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, PEGylated proteins exhibit increased stability and reduced proteolysis, leading to prolonged cellular activity and function . Moreover, this compound can alter the localization and distribution of proteins within cells, affecting their interactions with other biomolecules and cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves the covalent attachment of PEG chains to primary amines on proteins and peptides. This modification enhances the hydrophilicity, stability, and solubility of the proteins, while also reducing their immunogenicity and aggregation tendency . Additionally, PEGylation can protect proteins from proteolytic degradation and extend their half-life in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged storage periods . In in vitro and in vivo studies, PEGylated proteins have shown long-term stability and sustained biological activity, indicating the effectiveness of this compound in enhancing protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, PEGylated proteins exhibit improved stability, bioavailability, and therapeutic efficacy . At high doses, there may be potential toxic or adverse effects, such as immune responses or altered pharmacokinetics . It is essential to determine the appropriate dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein modification and PEGylation. The compound interacts with enzymes and cofactors that facilitate the covalent attachment of PEG chains to proteins . This modification can influence metabolic flux and metabolite levels, enhancing the stability and solubility of the modified proteins . Additionally, PEGylation can protect proteins from proteolytic degradation, extending their half-life in biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEGylation process can affect the localization and accumulation of proteins, influencing their interactions with other cellular components . PEGylated proteins exhibit increased stability and reduced aggregation, enhancing their distribution and bioavailability in biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. PEGylated proteins can be directed to specific compartments or organelles within cells, affecting their activity and function . The hydrophilic nature of PEG chains can also enhance the solubility and stability of proteins in different cellular environments .

特性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSVPRBGVPHWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477775-57-8
Record name 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG8-Ms
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
m-PEG8-Ms
Reactant of Route 3
Reactant of Route 3
m-PEG8-Ms
Reactant of Route 4
Reactant of Route 4
m-PEG8-Ms
Reactant of Route 5
Reactant of Route 5
m-PEG8-Ms
Reactant of Route 6
Reactant of Route 6
m-PEG8-Ms

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。